molecular formula C16H17N3O3S B2409293 N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953189-17-8

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2409293
CAS No.: 953189-17-8
M. Wt: 331.39
InChI Key: TVPXQYYWAVUMTA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, an acetamide group, and a 4-methoxybenzyl substituent. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves the following steps:

  • Formation of the Thiazolopyrimidine Core: : The thiazolopyrimidine core can be synthesized through a cyclization reaction involving a thioamide and a β-ketoester. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

  • Introduction of the Acetamide Group: : The acetamide group is introduced through an acylation reaction. This step involves the reaction of the thiazolopyrimidine intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.

  • Attachment of the 4-Methoxybenzyl Substituent: : The final step involves the alkylation of the acetamide derivative with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl position, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include the corresponding alcohol derivative.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways.

    Pathways: The compound may interfere with cellular processes such as signal transduction, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxybenzyl substituent and acetamide group contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-13-4-2-11(3-5-13)9-18-14(20)8-12-10-23-16-17-7-6-15(21)19(12)16/h2-7,12H,8-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXQYYWAVUMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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